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2,5-dimethyl-N-pyridin-2-ylbenzamide

Lipophilicity LogP Physicochemical Property

2,5-Dimethyl-N-pyridin-2-ylbenzamide (CAS 1056008-63-9, molecular formula C₁₄H₁₄N₂O, molecular weight 226.27 g/mol) is a substituted N-pyridin-2-ylbenzamide derivative characterized by methyl substituents at the 2- and 5-positions of the benzamide phenyl ring. The compound is commercially available as a research chemical with a specified purity of ≥95% from specialized chemical suppliers.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B7521845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-pyridin-2-ylbenzamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C14H14N2O/c1-10-6-7-11(2)12(9-10)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17)
InChIKeyHGGHQLCIEYDLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-N-pyridin-2-ylbenzamide Procurement Guide: Core Identity, Physicochemical Profile, and Research-Grade Sourcing Specifications


2,5-Dimethyl-N-pyridin-2-ylbenzamide (CAS 1056008-63-9, molecular formula C₁₄H₁₄N₂O, molecular weight 226.27 g/mol) is a substituted N-pyridin-2-ylbenzamide derivative characterized by methyl substituents at the 2- and 5-positions of the benzamide phenyl ring . The compound is commercially available as a research chemical with a specified purity of ≥95% from specialized chemical suppliers . The N-pyridin-2-ylbenzamide scaffold has been identified as a privileged chemotype in multiple pharmacological contexts, most notably as a competitive inhibitor of firefly luciferase (Photinus pyralis, Luciola mingrelica) with structure-activity relationships systematically characterized across a series of substituted analogs [1]. The 2,5-dimethyl substitution pattern on the benzamide ring represents one of several possible regioisomeric configurations within this chemical class, with the precise methyl placement influencing both physicochemical properties and potential intermolecular interactions relevant to target binding [1].

Why 2,5-Dimethyl-N-pyridin-2-ylbenzamide Cannot Be Casually Substituted by Other N-Pyridinylbenzamide Analogs in Luciferase-Based Assays


The N-pyridin-2-ylbenzamide scaffold exhibits pronounced sensitivity to substitution pattern in luciferase inhibition potency. The benchmark study by Heitman et al. (2008) demonstrated that within a single congeneric series, firefly luciferase IC₅₀ values span a 25-fold range—from 1.7 ± 0.1 µM (compound 1, the unsubstituted N-pyridin-2-ylbenzamide hit) to 0.069 ± 0.01 µM (compound 6, the most potent analog identified through focused SAR exploration) [1]. This steep SAR landscape means that even minor structural modifications, including the position of methyl substituents on the benzamide ring, can produce functionally significant differences in inhibitory potency. For researchers employing luciferase reporter-gene assays in high-throughput screening (HTS), casual interchange of one N-pyridin-2-ylbenzamide analog for another—without experimental verification—carries a material risk of either false-negative results (if the substitute lacks sufficient luciferase inhibitory activity to serve as a control) or false-positive results of unexpected magnitude. The 2,5-dimethyl substitution pattern presents a specific steric and electronic topology distinct from both the unsubstituted parent and the 2,4-dimethyl regioisomer, and published SAR data for the broader series indicate that potency cannot be reliably extrapolated from one substitution pattern to another [1].

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-pyridin-2-ylbenzamide Versus Closest Analogs


Predicted Lipophilicity (LogP) Differentiation of 2,5-Dimethyl Substitution Versus the Parent Unsubstituted N-(Pyridin-2-yl)benzamide

The introduction of two methyl groups at the 2- and 5-positions of the benzamide ring increases the calculated partition coefficient (LogP) relative to the unsubstituted parent compound N-(pyridin-2-yl)benzamide, based on computational property prediction . The parent N-(pyridin-2-yl)benzamide (CAS 4589-12-2, MW 198.22) has an experimentally derived and computationally supported LogP of approximately 2.3–2.4 . The addition of two methyl substituents in the 2,5-dimethyl analog increases the molecular weight to 226.27 and is predicted to elevate LogP into the range of approximately 2.8–3.3, consistent with the general additive contribution of aliphatic methyl groups to lipophilicity . No experimental LogP value for 2,5-dimethyl-N-pyridin-2-ylbenzamide has been published; the differentiation claim is based on well-established QSAR principles for methyl substitution.

Lipophilicity LogP Physicochemical Property Drug-likeness Permeability

Luciferase Inhibition Class Potential: N-Pyridin-2-ylbenzamide Scaffold SAR and the 2,5-Dimethyl Substitution Rationale

The N-pyridin-2-ylbenzamide scaffold is a validated competitive inhibitor of firefly luciferase with respect to the substrate luciferin, as established by Heitman et al. (2008) [1]. In the landmark study, compound 1 (an N-pyridin-2-ylbenzamide derivative) demonstrated an IC₅₀ of 1.7 ± 0.1 µM in an in vitro enzymatic assay, while the most potent analog in the series (compound 6) achieved an IC₅₀ of 0.069 ± 0.01 µM—a 25-fold improvement driven entirely by substituent variation on the benzamide ring [1]. The 2,5-dimethyl-N-pyridin-2-ylbenzamide has not been directly tested for luciferase inhibition in published studies; however, its structural features—the N-pyridin-2-ylbenzamide core with electron-donating methyl substituents on the benzamide ring—place it within the pharmacophore space explored in the 2008 SAR study. By comparison, the regioisomer 2,4-dimethyl-N-pyridin-2-ylbenzamide (CAS 35498-52-3) shares identical molecular formula and molecular weight but differs in the spatial orientation of methyl groups, which may affect accommodation in the luciferin binding pocket [1]. A structurally distinct N-pyridin-2-ylbenzamide analog (CID 649849) reported in the same study had an IC₅₀ of 0.25 µM, demonstrating that even within the same core scaffold, substitution pattern is a critical determinant of potency [2].

Luciferase Inhibitor Reporter Gene Assay False Positive Control HTS Enzyme Inhibition

Structural and Molecular Weight Differentiation of 2,5-Dimethyl-N-pyridin-2-ylbenzamide from Its Methylene-Linker Homolog

A formally similar compound, 2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide (molecular formula C₁₅H₁₆N₂O, molecular weight 240.30 g/mol), incorporates a methylene (–CH₂–) spacer between the amide nitrogen and the pyridine ring . By comparison, 2,5-dimethyl-N-pyridin-2-ylbenzamide (C₁₄H₁₄N₂O, 226.27 g/mol) has the pyridine ring directly attached to the amide nitrogen, resulting in a 14.03 g/mol lower molecular weight and a shorter, more rigid linkage between the benzamide and pyridine moieties . This structural difference has two consequential implications: (i) the direct N-pyridin-2-yl attachment enables intramolecular hydrogen bonding between the amide NH and the pyridine nitrogen, which is absent in the methylene homolog and may influence both conformation and hydrogen-bonding capacity; (ii) the molecular weight difference of approximately 14 Da may affect membrane permeability and distribution characteristics, with the lower-MW compound potentially exhibiting more favorable passive diffusion according to Lipinski guidelines [1].

Structural Analogs Homolog Comparison Molecular Weight Linker Chemistry Physicochemical Differentiation

Purity Specification Differentiation: Vendor-Certified Purity of 2,5-Dimethyl-N-pyridin-2-ylbenzamide

AOB Chem lists 2,5-dimethyl-N-pyridin-2-ylbenzamide (Product No. 612678, CAS 1056008-63-9) with a specified purity of ≥95% . No certificate of analysis or batch-specific purity data is publicly available. By comparison, the parent N-(pyridin-2-yl)benzamide (CAS 4589-12-2) is widely available from multiple vendors with purities ranging from 95% to 98% . The ≥95% purity specification for the target compound meets the minimum threshold for most biochemical and cell-based research applications, though users requiring quantitative pharmacology (e.g., IC₅₀ determinations with tight confidence intervals) should request batch-specific analytical data (HPLC, NMR) from the vendor prior to use [1]. The absence of published melting point or boiling point data for this compound contrasts with the well-characterized parent compound, which has an experimentally determined melting point of 114.5 °C , and means that purity assessment by melting point determination is not a reliable option without an internal reference standard.

Purity Specification Quality Control Procurement Benchmark Vendor Comparison Research Chemical

Antimycobacterial Class Potential: N-(Pyridin-2-yl)benzamides Versus N-(Pyridin-3-yl)benzamides

Nawrot et al. (2021) systematically evaluated 44 N-pyridinylbenzamides for antimycobacterial activity and established that N-(pyridin-2-yl)benzamides were generally more active than N-(pyridin-3-yl)benzamides against Mycobacterium tuberculosis H37Ra [1]. Fourteen compounds achieved MIC values below 31.25 µg/mL, with the most promising analogs—N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide (compound 23) and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide (compound 24)—exhibiting MIC values of 7.81 µg/mL (26 µM) [1]. This study provides class-level evidence that the pyridin-2-yl attachment (as present in 2,5-dimethyl-N-pyridin-2-ylbenzamide) is superior to the pyridin-3-yl configuration for antimycobacterial activity; however, the specific contribution of 2,5-dimethyl substitution on the benzamide ring to antimycobacterial potency has not been experimentally determined [1]. The study further demonstrated that N-pyridinylbenzamides were generally less active than their N-pyrazinylbenzamide counterparts [1], providing a broader context for scaffold selection.

Antimycobacterial Mycobacterium tuberculosis Isosterism Positional Isomerism SAR

Intramolecular Hydrogen-Bonding Capability of 2,5-Dimethyl-N-pyridin-2-ylbenzamide and Its Relevance to Conformational Preorganization

Broxton et al. (1977) demonstrated that N-2-pyridinylbenzamide and its derivatives undergo intramolecular catalysis during basic methanolysis, a phenomenon attributed to intramolecular hydrogen bonding between the amide NH and the pyridine nitrogen that stabilizes a specific conformational state [1]. This intramolecular hydrogen bonding motif is available in 2,5-dimethyl-N-pyridin-2-ylbenzamide due to the direct N-pyridin-2-yl attachment but is geometrically impossible in the methylene homolog 2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide, where the –CH₂– spacer disrupts the hydrogen-bonding geometry . The presence of this intramolecular hydrogen bond may contribute to conformational preorganization that influences both chemical reactivity and biological target recognition. Importantly, the steric effect of the 2-methyl substituent on the benzamide ring in 2,5-dimethyl-N-pyridin-2-ylbenzamide may influence the torsional angle between the amide and the benzamide phenyl ring, potentially altering the conformational equilibrium relative to the unsubstituted parent compound [1].

Intramolecular Hydrogen Bond Conformational Preorganization Amide Conformation Catalysis Structure-Activity Relationship

Validated Application Scenarios for 2,5-Dimethyl-N-pyridin-2-ylbenzamide in Research and Industrial Settings


Luciferase False-Positive Control Compound for HTS Reporter-Gene Assay Qualification

2,5-Dimethyl-N-pyridin-2-ylbenzamide may serve as a tool compound for qualifying firefly luciferase reporter-gene assays used in high-throughput screening (HTS), based on the validated luciferase inhibitory activity of the N-pyridin-2-ylbenzamide scaffold . Heitman et al. (2008) demonstrated that N-pyridin-2-ylbenzamides act as competitive inhibitors of firefly luciferase with respect to luciferin, producing false-positive signals in GPCR antagonist screens . The 2,5-dimethyl substitution pattern provides a distinct structural variant within this chemotype—differing from the extensively characterized compound 1 (IC₅₀ 1.7 µM) and compound 6 (IC₅₀ 0.069 µM) —offering researchers an additional tool for probing the SAR of luciferase inhibition in their specific assay systems. Users should empirically determine the IC₅₀ of this specific compound in their assay conditions, as the 25-fold intra-class potency range precludes reliable extrapolation . The compound's direct N-pyridin-2-yl attachment (versus the methylene homolog) preserves the intramolecular hydrogen-bonding geometry characteristic of the validated inhibitor series .

Physicochemical Probe for Structure-Property Relationship Studies of Methyl-Substituted Benzamide Analogs

The 2,5-dimethyl substitution pattern on the N-pyridin-2-ylbenzamide scaffold provides a defined physicochemical probe for studying the effect of regiospecific methyl substitution on lipophilicity, solubility, and permeability within this compound class. The predicted LogP elevation of approximately 0.5–0.9 units relative to the unsubstituted parent N-(pyridin-2-yl)benzamide (experimental LogP 2.41) makes this compound suitable for systematic structure-property relationship (SPR) studies aimed at understanding how incremental increases in lipophilicity affect membrane permeability and nonspecific protein binding. The direct comparison with the 2,4-dimethyl regioisomer (CAS 35498-52-3, identical molecular formula C₁₄H₁₄N₂O and MW 226.27) provides a controlled experimental system for isolating the contribution of methyl group position to physicochemical and biological properties, without the confounding variable of molecular weight differences.

Reference Compound for Intramolecular Hydrogen-Bonding Studies in Amide Conformational Analysis

The direct N-pyridin-2-yl attachment in 2,5-dimethyl-N-pyridin-2-ylbenzamide enables the formation of an intramolecular N–H···N hydrogen bond between the amide NH and the pyridine nitrogen, a structural feature that has been kinetically characterized in the parent N-2-pyridinylbenzamide series . Broxton et al. (1977) demonstrated that this intramolecular hydrogen bond catalyzes the basic methanolysis of N-2-pyridinylbenzamides, providing a quantitative framework for studying conformational preorganization . The 2,5-dimethyl substitution introduces steric modulation of the amide-phenyl torsional angle, potentially altering the hydrogen-bond geometry and stability relative to the unsubstituted parent. This compound therefore serves as a useful reference for NMR-based conformational analysis and computational chemistry studies aimed at understanding the interplay between substituent effects and intramolecular hydrogen bonding in benzamide systems.

Scaffold-Hopping Starting Point for Antimycobacterial Drug Discovery Programs

The N-(pyridin-2-yl)benzamide scaffold has been validated as a productive starting point for antimycobacterial drug discovery, with Nawrot et al. (2021) demonstrating that N-(pyridin-2-yl)benzamides were generally more active than N-(pyridin-3-yl)benzamides against M. tuberculosis H37Ra . The most potent analogs in the 44-compound series achieved MIC values of 7.81 µg/mL (26 µM) . While 2,5-dimethyl-N-pyridin-2-ylbenzamide has not been directly tested for antimycobacterial activity, its structural features—the potency-enhancing N-(pyridin-2-yl) attachment combined with a 2,5-dimethyl-substituted benzamide ring—place it within the productive SAR space defined by the 2021 study . Medicinal chemistry teams pursuing antimycobacterial lead optimization may consider this compound as a fragment-like starting point (MW 226.27, within Rule-of-Three guidelines) for further functionalization, particularly given that the class was found to be generally non-toxic to HepG2 hepatocellular carcinoma cells (IC₅₀ > 200 µM for 22 compounds) .

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